(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride
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Overview
Description
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt of (2S)-2-(dimethylamino)-3-phenylpropanoic acid, which is an amino acid derivative. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride typically involves the reaction of (2S)-2-(dimethylamino)-3-phenylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of (2S)-2-(dimethylamino)-3-phenylpropanoic acid in a suitable solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and pH. The final product is obtained through crystallization, filtration, and drying processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound acts on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)-3-phenylpropanoic acid
- (2S)-2-(methylamino)-3-phenylpropanoic acid
- (2S)-2-(ethylamino)-3-phenylpropanoic acid
Uniqueness
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXIWINXJPURJN-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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